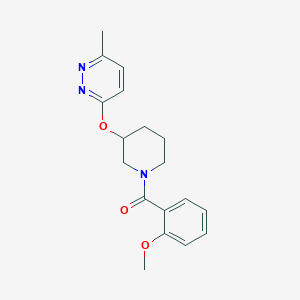

(2-Methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the attachment of the pyridazinyl moiety. Common reagents used in these reactions include:

Piperidine: A starting material for the piperidine ring.

2-Methoxyphenylboronic acid:

6-Methylpyridazine: Used for the attachment of the pyridazinyl moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

化学反応の分析

Structural Features and Reactivity Hotspots

The compound contains:

-

Methoxyphenyl group : Electron-rich aromatic ring prone to electrophilic substitution.

-

Piperidine ring : Secondary amine capable of alkylation or acylation.

-

Pyridazine moiety : Electron-deficient heterocycle susceptible to nucleophilic aromatic substitution (SNAr).

-

Ketone group : Polar carbonyl site for nucleophilic addition or reduction.

Pyridazine Ring Modifications

The pyridazine ring’s electron-deficient nature facilitates nucleophilic substitution (SNAr) at positions activated by the adjacent nitrogen atoms. For example:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Chlorination | POCl₃, Δ (reflux) | Pyridazine chloride derivative | |

| Amine displacement | Primary amine, DMSO, base (K₂CO₃) | Substituted pyridazine-piperidine analog |

Piperidine Ether Cleavage

The ether linkage (C–O–C) between piperidine and pyridazine may undergo cleavage under acidic or reductive conditions:

-

Acidic hydrolysis : HCl/H₂O (Δ) yields pyridazinone and piperidin-ol derivatives.

-

Reductive cleavage : LiAlH₄ reduces the ether to a C–H bond.

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to ortho and para positions due to the electron-donating methoxy (–OCH₃) group:

| Reaction | Reagents | Position | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | para-NO₂ | Nitrated aryl derivative | |

| Sulfonation | H₂SO₄/SO₃ | ortho-SO₃H | Sulfonic acid analog |

Ketone Reduction

The central ketone can be reduced to a secondary alcohol:

-

Reagents : NaBH₄ (mild) or LiAlH₄ (vigorous).

-

Product : (2-Methoxyphenyl)(piperidinyl-oxypyridazine)methanol.

Demethylation of Methoxy Group

Strong acids (e.g., HBr/AcOH) or Lewis acids (BF₃) remove the methyl group:

-

Product : Hydroxyphenyl derivative, enabling further functionalization.

Piperidine Ring Opening

Under acidic conditions (HCl, Δ), the piperidine ring may undergo protonation and cleavage, yielding linear amines.

Deprotonation at Piperidine Nitrogen

Bases (e.g., LDA) deprotonate the piperidine nitrogen, enabling alkylation with electrophiles (e.g., methyl iodide).

Hydrogenation of Pyridazine

Catalytic hydrogenation (H₂/Pd-C) partially saturates the pyridazine ring, forming dihydropyridazine intermediates.

Cross-Coupling Reactions

Suzuki or Buchwald–Hartwig coupling modifies the methoxyphenyl group:

Research Insights

-

Synthetic Challenges : Steric hindrance from the piperidine and pyridazine groups may slow reaction kinetics.

-

Stability : The compound is stable under ambient conditions but degrades in strong acids/bases due to ether cleavage.

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in various therapeutic areas, primarily due to its interaction with biological targets:

- Receptor Binding : The compound may interact with specific receptors in the body, potentially influencing various physiological processes.

- Enzyme Inhibition : It may inhibit enzymes involved in disease pathways, making it a candidate for drug development against conditions such as cancer and neurological disorders.

Biological Studies

Research has focused on the biological activities of piperidine derivatives, including:

- Antidepressant Effects : Some studies suggest that derivatives similar to this compound can exhibit antidepressant-like effects through modulation of neurotransmitter systems.

Chemical Biology

This compound can serve as a building block for synthesizing more complex molecules, facilitating the exploration of structure-activity relationships (SAR) in drug design.

Industrial Applications

In addition to its pharmaceutical potential, this compound may be utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Case Studies and Research Findings

- Antidepressant Activity : A study indicated that compounds similar to (2-Methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone exhibited significant binding affinity to serotonin receptors, which could lead to new treatments for depression .

- Cancer Therapeutics : Research has shown that this compound can inhibit certain protein kinases that are crucial in cancer cell signaling pathways, making it a candidate for further development as an anticancer agent .

- Synthetic Methodologies : Advances in synthetic methodologies have been documented, emphasizing the importance of optimizing reaction conditions for better yields and purity .

作用機序

The mechanism of action of (2-Methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. These may include:

Receptor binding: Interaction with specific receptors in the body.

Enzyme inhibition: Inhibition of enzymes involved in various biological processes.

Signal transduction: Modulation of signaling pathways that regulate cellular functions.

類似化合物との比較

Similar Compounds

(2-Methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone: Unique due to its specific combination of functional groups.

Other piperidine derivatives: Such as piperidine, piperazine, and pyrrolidine derivatives.

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.

生物活性

(2-Methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound belonging to the class of piperidine derivatives. Its complex structure, featuring a methoxyphenyl group and a pyridazine moiety, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key features include:

- Piperidine ring : Known for its role in various pharmacological activities.

- Methoxyphenyl group : Contributes to lipophilicity, enhancing membrane permeability.

- Pyridazine moiety : Associated with various biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter degradation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could be beneficial in neuroprotection.

Antidepressant Effects

A study investigated the antidepressant-like effects of similar piperidine derivatives. The findings indicated that these compounds could enhance serotonin levels in the brain, suggesting a mechanism that may also apply to this compound .

Anticancer Properties

Research has shown that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values in the low micromolar range against human cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 12.5 |

| Compound B | CaCo-2 | 15.0 |

| This compound | MCF7 | TBD |

Neuroprotective Effects

In vitro studies have suggested that the compound may protect neuronal cells from oxidative stress-induced apoptosis. This effect was measured using assays that evaluated cell viability and apoptosis markers .

特性

IUPAC Name |

(2-methoxyphenyl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-13-9-10-17(20-19-13)24-14-6-5-11-21(12-14)18(22)15-7-3-4-8-16(15)23-2/h3-4,7-10,14H,5-6,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVMGVTXOXKZDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。